4-(1,3-Thiazol-2-yl)benzonitrile

Description

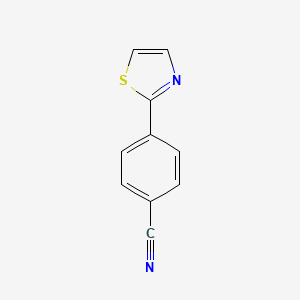

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOYRKGGFBHUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441026 | |

| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672324-84-4 | |

| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Thiazol 2 Yl Benzonitrile and Its Analogs

Hantzsch Thiazole (B1198619) Synthesis and Derivativessynarchive.combeilstein-journals.orgresearchgate.net

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely employed method for constructing the thiazole ring. synarchive.comnih.gov The reaction involves the condensation of an α-haloketone with a thioamide-containing compound. synarchive.comyoutube.com This cyclization is known for its efficiency and the ability to produce a wide array of thiazole derivatives with various substituents at positions 2, 4, and 5. nih.govchemhelpasap.com The versatility of the Hantzsch synthesis makes it a cornerstone in the preparation of thiazole-based building blocks for more complex molecules.

Reaction of α-Haloketones with Thiourearesearchgate.net

A prominent variation of the Hantzsch synthesis involves the reaction between α-haloketones and thiourea (B124793) to produce 2-aminothiazoles. researchgate.netnih.gov This specific transformation is highly reliable for generating 2-amino-4-substituted thiazole derivatives. nanobioletters.com The reaction mechanism commences with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the α-carbon of the haloketone. youtube.com This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com The reactions are typically conducted in solvents like ethanol (B145695) or methanol (B129727) and can be facilitated by heating or the use of catalysts to improve reaction times and yields. chemhelpasap.comnanobioletters.comtandfonline.com

The general scheme for this reaction is as follows:

Reaction of a substituted α-bromoketone with thiourea to yield a 2-amino-4-arylthiazole.

Table 1: Examples of 2-Aminothiazole Synthesis via Hantzsch Reaction

| α-Haloketone | Product | Yield | Reference |

|---|---|---|---|

| 2-Bromo-4'-bromoacetophenone | 4-(4-Bromophenyl)thiazol-2-amine | 94% | tandfonline.com |

| 2-Bromo-4'-methoxyacetophenone | 4-(4-Methoxyphenyl)thiazol-2-amine | 92% | tandfonline.com |

| 2-Bromoacetophenone | 4-Phenylthiazol-2-amine | High | chemhelpasap.com |

Hantzsch Condensation with Appropriate α-Haloketonesbeilstein-journals.org

The strategic selection of the α-haloketone is crucial for synthesizing specifically substituted thiazoles. The Hantzsch condensation allows for the introduction of various aryl or alkyl groups at the 4-position of the thiazole ring, dictated by the 'R' group of the starting ketone. nih.gov For instance, to create analogs of 4-(1,3-Thiazol-2-yl)benzonitrile, α-haloketones bearing different substituted phenyl rings are employed. Modified Hantzsch conditions, such as using an electrochemical setup with in-situ generation of the α-haloketone from active methylene (B1212753) ketones, have been developed to avoid handling lachrymatory α-haloketones directly. beilstein-journals.org

The condensation step itself is the key ring-forming process. After the initial S-alkylation of the thioamide, an intermediate is formed which, upon cyclization and subsequent elimination of a water molecule, yields the final thiazole product. youtube.com The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction. youtube.com

Preparation of 4-R-Thiazol-2-amines as Building Blocksresearchgate.net

The synthesis of 4-substituted-2-aminothiazoles serves as a critical step in creating a library of building blocks for further chemical modification. researchgate.netnih.gov These compounds are valuable intermediates because the 2-amino group can be readily modified or replaced to introduce further diversity. For example, the amino group can be diazotized and subjected to Sandmeyer-type reactions to install a variety of other functional groups, or it can undergo condensation reactions. pharmaguideline.com The Hantzsch reaction of various phenacyl bromides with thiourea is a common and efficient method for accessing these important precursors. nanobioletters.comtandfonline.com

Table 2: Synthesis of 4-Aryl-2-aminothiazole Building Blocks

| Starting Phenacyl Bromide | Resulting 4-Aryl-2-aminothiazole | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 4'-Nitrophenacyl bromide | 4-(4-Nitrophenyl)thiazol-2-amine | Ethanol | Reflux, Copper Silicate Catalyst | nanobioletters.com |

| 4'-Bromophenacyl bromide | 4-(4-Bromophenyl)thiazol-2-amine | Ethanol | Reflux, Cu-NP/C Catalyst | tandfonline.com |

Coupling Reactions for Thiazole-Benzonitrile Linkagesynarchive.comyoutube.com

To construct the target molecule, a key step is the formation of the C-C bond between the thiazole and benzonitrile (B105546) rings. This can be achieved either by starting with a precursor that already contains one of the rings and building the other, or by coupling two pre-formed heterocyclic systems.

Nucleophilic Aromatic Substitution with Halogenated Benzonitrilesyoutube.com

Nucleophilic aromatic substitution (SNAr) is a potential, though less commonly cited, pathway for linking a thiazole ring to a benzonitrile moiety. In this scenario, a nucleophilic thiazole species would attack an activated halogenated benzonitrile, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile, displacing the halide. For this reaction to be effective, the benzonitrile ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com The cyano group itself is electron-withdrawing, which facilitates the attack. The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com

Reaction of 4-(α-Bromoacetyl)benzonitrile with Thiourea Derivativessynarchive.com

The most direct and widely applicable method for synthesizing the core structure of 4-(thiazol-2-yl)benzonitrile analogs is a specific application of the Hantzsch synthesis. This approach involves the reaction of 4-(α-bromoacetyl)benzonitrile with a suitable thiourea derivative. synarchive.com When thiourea is used, the product is 4-(2-aminothiazol-4-yl)benzonitrile. researchgate.nettandfonline.com This reaction directly installs the benzonitrile group at the 4-position of the thiazole ring. The synthesis follows the standard Hantzsch mechanism, providing a straightforward and high-yielding route to this important class of compounds. chemhelpasap.com

The general procedure involves refluxing a mixture of the substituted phenacyl bromide (in this case, 4-(α-bromoacetyl)benzonitrile) and thiourea in a solvent like ethanol. tandfonline.com The resulting product, a 2-amino-4-arylthiazole, often precipitates from the reaction mixture upon cooling or neutralization and can be isolated through simple filtration. chemhelpasap.comyoutube.com

Multi-Step Synthesis Approaches

Multi-step synthesis is a cornerstone for constructing complex molecules like dihydropyrimidinone-thiazole hybrids. These approaches allow for the sequential introduction of different structural motifs, providing control over the final molecular architecture.

Similarly, dihydropyrimidinone-triazole hybrids have been synthesized through multi-step sequences that include bromination, azidation, and a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.gov These examples underscore the utility of multi-step strategies in creating structurally diverse and pharmacologically relevant thiazole-containing compounds.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry has seen a shift towards more efficient and sustainable methods. Advanced approaches such as one-pot reactions and continuous flow systems, along with the development of novel catalytic systems, have significantly improved the synthesis of this compound and its derivatives.

One-pot reactions offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates, thereby saving time, resources, and reducing waste. jmchemsci.com The synthesis of various heterocyclic compounds, including thiazole derivatives, has benefited from this approach.

For instance, a one-pot, four-component method has been developed for the synthesis of 3-(1,3,4-thiadiazol-2-ylamino)-3-arylpropanoates through the condensation of 2-amino-1,3,4-thiadiazoles, aldehydes, and other reagents. eurekaselect.com Another example is the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be achieved using a copper-free bimetallic catalyst, allowing for the in-situ generation of azides from benzyl (B1604629) bromides or aryl amines under mild conditions. rsc.org This method is scalable and avoids the use of harsh reagents. rsc.org

The synthesis of dihydropyrimidinone/thione and dihydropyridine (B1217469) derivatives has also been accomplished via one-pot Biginelli and Hantzsch condensations using potassium tert-butoxide as a catalyst under solvent-free conditions, resulting in good to excellent yields. researchgate.net Furthermore, a copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols provides a direct route to functionalized thiazoles, forming new C–S, C–N, and C–O bonds in a single step with high regioselectivity. acs.org

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. mit.edu These systems involve pumping reactant solutions through reactor coils or microfluidic chips, where the reaction takes place. mit.edu

The synthesis of thiazole derivatives has been successfully adapted to continuous flow systems. An automated multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazoles has been reported, involving sequential Hantzsch thiazole synthesis, deketalization, and Fischer indole (B1671886) synthesis. thieme-connect.comnih.gov This process generates complex, drug-like molecules in less than 15 minutes with high yields (38–82% over three steps) without intermediate isolation. thieme-connect.comnih.gov

Continuous flow reactors also enable the safe handling of hazardous reagents. For example, a continuous flow process for the synthesis of 1,2,4-thiadiazoles allows for the safe use of the hazardous trichloromethane sulfenylchloride reagent, including its in-line quenching to eliminate malodorous and corrosive by-products. nih.gov The flexibility of these systems, which can be assembled from readily available parts, allows for the exploration of complex, multi-step transformations. mit.edu The use of microreactors in these systems offers improved mixing and heat transfer, leading to higher reaction efficiency. youtube.com

Catalysts play a pivotal role in modern organic synthesis by accelerating reactions, improving selectivity, and enabling transformations under milder conditions. Copper(I) iodide and palladium catalysts are particularly significant in the synthesis of thiazoles and related heterocycles.

Copper(I) iodide (CuI) is a versatile and cost-effective catalyst widely used in cross-coupling reactions and multicomponent reactions. nih.gov It is particularly effective in the "click" synthesis of 1,2,3-triazoles from azides and terminal alkynes (CuAAC). orientjchem.orgresearchgate.net To enhance its stability and reusability, CuI nanoparticles have been immobilized on supports like polyaniline. orientjchem.org This supported catalyst has shown high activity and can be recovered and reused. orientjchem.org In the synthesis of 1,2,3-triazole-piperazin-benzo[b] nih.govnih.govthiazine 1,1-dioxides, CuI is used to catalyze the reaction between an alkyne and an aryl azide (B81097). nih.gov

Palladium catalysts are renowned for their efficiency in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling. dntb.gov.ua While often more expensive than copper catalysts, palladium-catalyzed reactions can sometimes offer superior selectivity and compatibility with a broader array of functional groups. nih.gov For instance, the cyanation of 2-phenylpyridine (B120327) to produce benzonitrile derivatives can be achieved using a palladium catalyst. amazonaws.com

The choice between copper and palladium catalysis often depends on the specific transformation, substrate scope, and cost considerations. Both have proven indispensable in the synthesis of complex molecules containing the this compound scaffold and its analogs.

Purification and Methodological Characterization in Synthetic Organic Chemistry

Following synthesis, the isolation and purification of the target compound are critical steps to ensure its purity for subsequent applications. Characterization techniques are then employed to confirm the structure and identity of the synthesized molecule.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. orgsyn.org This method separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as they are moved through the column by a mobile phase (eluent). orgsyn.orgresearchgate.net

In the synthesis of this compound and its derivatives, column chromatography is a standard procedure for isolating the desired product from reaction mixtures. For example, after a cyanation reaction to produce a substituted benzonitrile, the crude product is purified by column chromatography. amazonaws.com Similarly, in the synthesis of triazole derivatives, the final product is often purified using this technique. nih.gov The process involves packing a column with silica gel, loading the crude sample (often pre-adsorbed onto Celite), and eluting with a suitable solvent system, which can be isocratic or a gradient of increasing polarity. orgsyn.org Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure compound. researchgate.net

Verification by Spectroscopic Methods for Structural Integrity and Purity

The unambiguous confirmation of the chemical structure and the assessment of the purity of synthesized this compound and its analogs are critically dependent on a suite of spectroscopic techniques. Researchers routinely employ Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to validate the successful synthesis and purification of these compounds. rsc.orgnih.govnih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular framework of this compound and its derivatives. rsc.orgkpi.uamdpi.com The chemical shifts (δ), coupling constants (J), and integration values in ¹H NMR spectra provide detailed information about the number and connectivity of protons in the molecule. Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom. kpi.uamdpi.com

For instance, in the ¹H NMR spectrum of a related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, specific proton signals can be assigned to the different parts of the molecule. mdpi.com The methylene protons attached to the thiazole ring appear as a triplet of doublets, while the methylene group adjacent to the oxygen resonates as a triplet. mdpi.com The single proton on the thiazole ring itself shows up as a triplet. mdpi.com The aromatic protons of the benzyloxycarbonyl (Cbz) protecting group are observed as a multiplet in the downfield region of the spectrum. mdpi.com

The ¹³C NMR spectrum provides complementary information. Key signals include the carbonyl carbon of the Cbz group, the carbons of the thiazole ring, and the various carbons of the phenyl ring and the aliphatic side chain, each with a characteristic chemical shift. mdpi.com

¹H NMR Spectroscopic Data for a this compound Analog

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.76 | s | CH thiazole | |

| 7.73 | d | 8.4 | Ar-H |

Data sourced from a study on related thiazole compounds. rsc.org

¹³C NMR Spectroscopic Data for a this compound Analog

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.45 | C-2 thiazole |

| 143.91 | C-4 thiazole |

| 133.09 | C-Ar |

| 127.05 | C-Ar |

| 118.42 | CN |

| 115.82 | C-5 thiazole |

| 112.35 | C-Ar (ipso) |

Data sourced from a study on related thiazole compounds. rsc.org

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the synthesized molecule. nih.govnih.govnih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, key vibrational bands would be expected for the C≡N (nitrile) group, the C=N and C=C bonds within the thiazole and benzene (B151609) rings, and the C-H bonds. rsc.orgspectrabase.com

For example, the FT-IR spectrum of a similar benzonitrile derivative would show a characteristic sharp peak for the nitrile group. rsc.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings are observed in the 1600-1450 cm⁻¹ region. rsc.orgresearchgate.net

FT-IR Spectroscopic Data for a this compound Analog

| Wavenumber (νmax) cm⁻¹ | Assignment |

|---|---|

| 3080, 3053 | Aromatic C-H stretch |

| 2226 | C≡N stretch |

| 1604, 1536, 1450, 1413 | C=C and C=N ring stretch |

| 852, 833 | C-H bend |

Data sourced from a study on related thiazole compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for confirming the elemental composition of a synthesized compound with high accuracy. rsc.org It provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the molecular formula. uni.lu This is crucial for verifying that the desired product has been formed and for ruling out the presence of impurities with similar retention times in chromatography. The observed mass is compared to the calculated mass for the expected molecular formula, and a close match provides strong evidence for the compound's identity. rsc.org

HRMS Data for a this compound Analog

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 305.1318 | 305.1312 |

Data for a related compound, C₁₆H₂₀N₂O₂S. rsc.org

By combining the data from these spectroscopic methods, researchers can confidently establish the structural integrity and purity of this compound and its analogs, which is a prerequisite for any further investigation or application of these compounds. researchgate.netbeilstein-journals.orgresearchgate.net

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Substituents on the Thiazole (B1198619) Ring

The thiazole ring is a key pharmacophore whose reactivity and interaction with biological targets can be finely tuned by the addition of various substituents. globalresearchonline.net Modifications to the C-2, C-4, and C-5 positions of the thiazole ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological profile. globalresearchonline.net

Substituents on the thiazole ring modulate the electron density of the heterocyclic system, which in turn affects its reactivity and potential for non-covalent interactions. Electron-donating groups, such as alkyl groups, can increase the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net Conversely, electron-withdrawing groups can decrease these properties. globalresearchonline.net These electronic effects are crucial as they can influence how the molecule interacts with amino acid residues in a protein's active site.

The introduction of specific functional groups at various positions on the thiazole ring has been shown to be a viable strategy for optimizing biological activity.

Aminomethyl Group: While direct data on aminomethyl substituents on this specific scaffold is limited, amino groups in general are strong activators. In related heterocyclic compounds, the presence of an amino group can significantly influence the electronic properties and may serve as a key interaction point with biological targets through hydrogen bonding.

Bromo Group: Halogens like bromine are electron-withdrawing groups that can significantly alter a molecule's properties. The introduction of a bromo group can enhance biological activity. For example, studies on certain thiazole derivatives have indicated that the presence of a bromine atom on a connected phenyl ring was essential for antimicrobial activity. nih.gov In other cases, dihydrobenzothiazole derivatives substituted with a bromo group showed high antimicrobial activity. nih.gov The bromo group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with a target protein.

| Functional Group | Position on Thiazole Ring | Observed Impact on Biological Activity | Reference Principle |

|---|---|---|---|

| Methyl (-CH3) | General | Can increase cytotoxic activity and inhibit cancer cell migration. mdpi.comacs.org In some contexts, its removal has no significant effect on antimicrobial activity. nih.gov | Acts as an electron-donating group, influencing the ring's basicity and nucleophilicity. globalresearchonline.net |

| Aminomethyl (-CH2NH2) | General | Expected to act as a hydrogen bond donor, potentially enhancing interaction with biological targets. | Amino groups are strong activating groups that can alter electronic properties. |

| Bromo (-Br) | General | Can be essential for antimicrobial activity. nih.gov May increase lipophilicity and participate in halogen bonding. | Acts as an electron-withdrawing group. nih.gov |

Influence of Substituents on the Benzonitrile (B105546) Moiety

The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom. nih.gov Its presence on the benzene (B151609) ring significantly reduces the electron density of the aromatic system. nih.gov This electronic modulation has several implications:

Molecular Interactions: The nitrile group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from protein backbones or side chains. nih.gov It can also engage in hydrophobic interactions and π-π stacking interactions with aromatic residues of a target protein. nih.gov

Reactivity: The electron-withdrawing nature of the cyano group deactivates the benzene ring towards electrophilic substitution, making such reactions slower compared to unsubstituted benzene. libretexts.org

Pharmacokinetics: Incorporation of a nitrile group can improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov It is a feature present in more than 30 FDA-approved pharmaceuticals. nih.gov In some cases, the nitrile group can also form a reversible covalent bond with specific amino acid residues (like serine) in an enzyme's active site. nih.gov

Replacing or adding substituents to the benzene ring of the 4-(1,3-Thiazol-2-yl)benzonitrile scaffold can lead to analogs with different biological activities. The position and electronic nature of these substituents are critical.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) donate electron density to the aromatic ring. libretexts.org In studies of related 2-phenylthiazole derivatives, the introduction of a methoxy group on the phenyl ring led to promising anticancer activity. nih.gov Specifically, a methoxy group at the para-position improved activity against Caco-2 cells, while a methoxy group at the ortho-position maintained high activity against HT-29 and T47D cell lines. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) withdraw electron density from the ring. libretexts.org The introduction of a nitro group on the phenyl ring of some thiazole hybrids resulted in significant bioactivity against HeLa cancer cell lines. acs.org Similarly, para-chloro substitution also showed promising anticancer activity. acs.org In another study, a 4-nitro derivative of a thiazole compound was the most potent inhibitor of carbonic anhydrase, indicating the positive role of this group. nih.gov

| Substituent Type | Example Group | General Effect on Benzene Ring | Observed Impact in Related Analogs |

|---|---|---|---|

| Electron-Donating | Methoxy (-OCH3) | Activates the ring, directs ortho/para substitution. libretexts.org | Can improve anticancer activity. nih.govnih.gov |

| Electron-Withdrawing | Nitro (-NO2) | Deactivates the ring, directs meta substitution. libretexts.org | Can result in significant anticancer activity and enzyme inhibition. nih.govacs.org |

| Electron-Withdrawing | Chloro (-Cl) | Deactivates the ring, directs ortho/para substitution. libretexts.org | Can lead to promising anticancer activity. acs.org |

Conformational Analysis and its Implications for Molecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the thiazole ring and the benzonitrile ring.

The relative orientation of these two rings is described by the dihedral angle between them. Computational studies on similar 2-phenylthiazole and benzothiazole (B30560) derivatives have shown that these molecules tend to adopt a planar or near-planar conformation. mdpi.comnih.gov For instance, in the crystal structure of one 2,4-substituted thiazole derivative, the thiazole and phenyl rings were found to be almost co-planar, with a small dihedral angle between their planes. nih.gov

This preference for planarity can be attributed to the desire to maximize π-system conjugation between the two aromatic rings, which leads to a more stable, lower-energy conformation. However, the introduction of bulky substituents, particularly at the positions ortho to the inter-ring bond, can create steric hindrance, forcing the rings to twist out of planarity.

The conformation of the molecule is critical for its interaction with a biological target. A specific three-dimensional arrangement is often required for a molecule to fit optimally into the binding pocket of a protein or enzyme. A planar conformation might be ideal for maximizing favorable π-stacking interactions within a binding site. Conversely, a twisted conformation might be necessary to position other functional groups correctly for hydrogen bonding or to avoid steric clashes. Therefore, understanding the preferred conformation and the rotational energy barrier between different conformers is essential for designing molecules with improved binding affinity and biological activity. nih.gov

Rational Design Principles for Enhanced Biological Activity or Selectivity

The rational design of derivatives of this compound focuses on strategic modifications to optimize interactions with biological targets, thereby improving efficacy and selectivity. Key principles in this process include the variation of substituents and the optimization of the core thiazole-bearing scaffold.

The electronic properties of substituents on the phenyl ring of the 2-phenylthiazole core play a significant role in modulating biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which affect its interaction with target proteins.

For instance, in a series of 2-amino-4-arylthiazole derivatives evaluated for their anti-giardial activity, the nature of the substituent on the aryl ring significantly impacted their potency. The table below illustrates the effect of different substituents on the inhibitory concentration (IC50) against Giardia intestinalis.

| Compound | Substituent (R) on Phenyl Ring | IC50 (µM) |

|---|---|---|

| 1 | -H | 1.5 |

| 2 | 4-Cl (electron-withdrawing) | 0.87 |

| 3 | 4-Br (electron-withdrawing) | 1.2 |

| 4 | 4-F (electron-withdrawing) | 1.1 |

| 5 | 4-OCH3 (electron-donating) | 2.5 |

| 6 | 3,4-di-Cl (electron-withdrawing) | 0.39 |

The data suggests that the presence of electron-withdrawing groups, particularly halogens, at the para-position of the phenyl ring tends to enhance the anti-giardial activity. The most potent compound in this series featured a 3,4-dichloro substitution pattern, indicating that a combination of electronic and steric factors may contribute to optimal activity. Conversely, the presence of an electron-donating methoxy group at the para-position resulted in a decrease in potency.

Similarly, in the development of benzylidenehydrazinyl-substituted thiazole derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH), substituent effects were notable. The following table presents the IC50 values for a selection of these compounds.

| Compound | Substituent on Phenyl Ring | IC50 (nM) |

|---|---|---|

| 7 | 4-CHO (electron-withdrawing) | 365 |

| 8 | 4-COOH (electron-withdrawing) | 50 |

| 9 | 4-NO2 (electron-withdrawing) | 120 |

| 10 | 4-OH (electron-donating) | 890 |

In this series, compounds with electron-withdrawing groups, such as a carboxylic acid or a nitro group, at the para-position of the phenyl ring demonstrated potent inhibition of hDHODH. The carboxylic acid-substituted analog was particularly active, suggesting a key interaction, potentially a salt bridge with a basic residue like arginine in the enzyme's active site. scienceopen.com In contrast, the presence of an electron-donating hydroxyl group led to a significant reduction in inhibitory activity.

These findings underscore the importance of substituent choice in the rational design of this compound analogs. The nitrile group in the parent compound is itself a strong electron-withdrawing group, and further modifications to the phenyl ring can fine-tune the electronic and steric properties of the molecule to optimize its biological activity.

Optimization of the thiazole-bearing scaffold itself is another critical aspect of rational drug design. This can involve modifications to the thiazole ring, the introduction of additional functional groups, or the hybridization of the thiazole moiety with other pharmacologically active scaffolds.

One strategy for scaffold optimization is to explore different substitution patterns on the thiazole ring. For example, in a series of 2-aminothiazole derivatives designed as allosteric modulators of protein kinase CK2, the position of a crucial carboxylic acid group was varied. While moving the carboxylic acid from the para- to the ortho-position on a phenyl substituent resulted in a similar potency, it highlighted the tolerance of the binding pocket to different substitution patterns. nih.gov

Another approach involves the incorporation of the thiazole scaffold into larger, more complex molecules to target specific biological pathways. For instance, thiazole-based derivatives have been designed as multi-targeted inhibitors for cancer therapy, simultaneously targeting enzymes like EGFR and VEGFR-2. nih.gov This strategy aims to achieve a synergistic therapeutic effect by modulating multiple signaling pathways involved in cancer progression.

Furthermore, the thiazole ring can serve as a versatile building block in the synthesis of hybrid molecules. By combining the thiazole moiety with other heterocyclic systems known for their biological activities, novel compounds with enhanced potency or improved pharmacokinetic properties can be generated. This approach has been successfully employed in the development of various therapeutic agents, including those with antimicrobial and anticancer properties.

The flexibility of the thiazole scaffold also allows for its use in bioisosteric replacement strategies. In this approach, a part of a known active molecule is replaced by a thiazole ring to improve its drug-like properties, such as metabolic stability or bioavailability, while maintaining or enhancing its biological activity.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Preclinical

Anticancer and Antiproliferative Research

The thiazole (B1198619) moiety is a prominent feature in a variety of compounds investigated for their potential to combat cancer. Research into derivatives of the 4-(1,3-Thiazol-2-yl)benzonitrile scaffold has explored their effects on cancer cell growth, the modulation of key cellular enzymes, and the initiation of programmed cell death.

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, HCT-116, HT-29)

The cytotoxic effects of various thiazole derivatives have been evaluated against a panel of human cancer cell lines. While specific data for this compound is limited, related compounds have demonstrated notable activity. For instance, certain benzothiazole (B30560) derivatives have shown in vitro efficacy against HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. ekb.eg In one study, two thiazole derivative compounds, referred to as CP1 and CP2, exhibited cytotoxic effects with IC50 values of 4.7 µg/mL and 9.5 µg/mL respectively on HCT-116 cells, and 4.8 µg/mL and 9.6 µg/mL on MCF-7 cells. ekb.eg The evaluation of cytotoxicity is often performed using the MTT assay, a colorimetric method to assess cell metabolic activity and thus viability after exposure to a compound. nih.gov Studies on other complex derivatives have also reported antiproliferative activity against cell lines such as HT-29 and MCF-7. mdpi.comsemanticscholar.org

Modulation of Specific Kinase Activities

Thiazole-containing compounds are recognized for their potential as kinase inhibitors, which is a critical mechanism in anticancer research. Kinases are enzymes that play a crucial role in cell signaling, proliferation, and survival. Their dysregulation is a hallmark of many cancers. The thiazole framework has been instrumental in the development of inhibitors for several kinases, including Casein Kinase II (CK2), Aurora kinases, and receptor tyrosine kinases like EGFR. Although direct enzymatic inhibition studies on this compound are not extensively documented, related thiazolylhydrazone derivatives have been investigated as inhibitors of other enzymes, such as monoamine oxidases (MAOs), indicating the scaffold's potential for enzyme interaction. nih.govnih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for eliminating cancerous cells. A key strategy in cancer therapy is to trigger this pathway in malignant cells. Research on a novel 1,3-thiazole analog demonstrated its ability to modulate key apoptotic biomarkers. ekb.eg Specifically, the analog was found to increase the levels of pro-apoptotic proteins such as p53, Bax, and caspase-3, while suppressing the anti-apoptotic protein Bcl-2 in an animal tumor model. ekb.eg Another study on a thioredoxin reductase inhibitor showed it could induce mitochondria-dependent apoptosis by causing the release of cytochrome C and reducing levels of Bcl-2 and procaspases. chemicalbook.com These findings, centered on related thiazole structures, highlight a potential mechanism of action for this class of compounds.

Antimicrobial and Antifungal Research

The thiazole ring is a core component of numerous compounds screened for their ability to inhibit the growth of pathogenic microbes. The investigation into these properties spans a wide range of bacterial and fungal species.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Thiazole derivatives have shown significant antibacterial activity against various Gram-positive bacteria. biointerfaceresearch.com A recently synthesized thiazole-based derivative, (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b), demonstrated potent antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. cqwu.edu.cn Other studies have consistently reported the efficacy of different thiazole derivatives against strains of Staphylococcus aureus and Bacillus subtilis. cqwu.edu.cnnih.gov

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Proteus vulgaris, Yersinia enterocolitica)

The efficacy of thiazole-based compounds extends to Gram-negative bacteria. The aforementioned derivative, (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b), was also found to be highly effective against Escherichia coli, exhibiting an MIC of 3.9 µg/mL. cqwu.edu.cn A broad review of thiazole derivatives confirms their activity against E. coli. biointerfaceresearch.com Furthermore, comprehensive studies on other classes of thiazole derivatives have documented activity against Pseudomonas aeruginosa and Salmonella typhimurium. nih.gov While specific data for Proteus vulgaris and Yersinia enterocolitica are less common, the broad-spectrum potential of the thiazole scaffold suggests a promising area for future investigation.

Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Thiazole derivatives have shown notable antifungal properties. Specifically, the derivative (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b) has demonstrated efficacy against several fungal strains. cqwu.edu.cn It exhibited good antifungal activity with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Rhizopus oryzae and Penicillium chrysogenum, and 250 µg/mL against Candida albicans. cqwu.edu.cn Its activity against Aspergillus niger was observed at a MIC of 250 µg/mL. cqwu.edu.cn

Another related compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, has been identified as a high-efficiency, broad-spectrum antifungal agent with MIC values against pathogenic fungi ranging from 0.0625 to 4 µg/ml in vitro. frontiersin.org This compound also demonstrated the ability to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of C. albicans. frontiersin.org Furthermore, thiazolylhydrazone derivatives have shown antifungal activity against C. albicans with MICs ranging from 0.125 to 16.0 μg/mL. nih.gov

Research on 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one also revealed significant anti-Aspergillus activity, with a concentration of 3.125 µ g/disc being effective in a disc diffusion assay and 15.625 µg/ml in a microbroth dilution assay. biorxiv.org The antifungal activity of 1,3,4-thiadiazole (B1197879) derivatives has been linked to the disruption of cell wall biogenesis in fungi. nih.gov

Antifungal Activity of Thiazole Derivatives

| Compound | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b) | Candida albicans | 250 µg/mL | cqwu.edu.cn |

| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b) | Aspergillus niger | 250 µg/mL | cqwu.edu.cn |

| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b) | Rhizopus oryzae | 125 µg/mL | cqwu.edu.cn |

| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b) | Penicillium chrysogenum | 125 µg/mL | cqwu.edu.cn |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi | 0.0625-4 µg/ml | frontiersin.org |

| Thiazolylhydrazone derivatives | Candida albicans | 0.125-16.0 μg/mL | nih.gov |

| 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | Aspergillus species | 15.625 µg/ml | biorxiv.org |

Inhibition of Microbial Enzymes (e.g., Urease)

Derivatives of thiazole have demonstrated significant inhibitory activity against the microbial enzyme urease. A series of mdpi.comtsijournals.comtandfonline.comtriazolo[3,4-b] mdpi.comtandfonline.comnih.govthiadiazole derivatives were synthesized and evaluated as urease inhibitors, with all derivatives showing outstanding inhibition in enzymatic assessments, recording IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM. nih.gov The most potent derivative exhibited a competitive type of inhibition. nih.gov

Similarly, novel bi-heterocycles containing a 2-amino-1,3-thiazole moiety have been identified as potent urease inhibitors. nih.gov Cysteine-N-arylacetamide derivatives also showed high inhibitory activity against urease, with IC50 values between 0.35 and 5.83 µM, making the most potent compound 60 times more effective than the standard inhibitor thiourea (B124793). researchgate.net The inhibitory potential of these compounds has been further supported by molecular docking studies, which confirmed their binding interactions with the enzyme's active site. researchgate.netresearchgate.net

Urease Inhibitory Activity of Thiazole and Related Derivatives

| Compound Class | Inhibitory Activity (IC50) | Source |

|---|---|---|

| mdpi.comtsijournals.comtandfonline.comtriazolo[3,4-b] mdpi.comtandfonline.comnih.govthiadiazole derivatives | 0.87 ± 0.09 to 8.32 ± 1.21 µM | nih.gov |

| Cysteine-N-arylacetamide derivatives | 0.35–5.83 µM | researchgate.net |

| Pyrazoline derivatives with benzo[d]thiazol-2(3H)‐one | 7.21–87.77 μM | researchgate.net |

| Urea and thiourea derivatives | 10.11-69.80 µM | nih.gov |

Synergistic Interactions with Existing Antimicrobial Agents

Research has indicated that thiazole derivatives can act synergistically with existing antimicrobial agents, potentially offering a strategy to combat drug resistance. Thiazolopyridine derivatives have shown promising synergistic activity with amoxicillin (B794) against ESβL + Klebsiella pneumoniae and MRSH strains. researchgate.net Similarly, thiazoline (B8809763) derivatives, when combined with conventional antibiotics, have been shown to significantly reduce the MIC values against multidrug-resistant Staphylococcus aureus. nih.gov This suggests that these compounds could be developed as adjuvants to enhance the efficacy of current antibiotic therapies. nih.gov

Other Potential Pharmacological Activities (Preclinical/In Vitro)

Beyond its antimicrobial properties, the this compound scaffold is a building block for compounds with a range of other potential pharmacological activities.

Anticonvulsant Properties

Thiazole derivatives have been extensively investigated for their anticonvulsant potential. tsijournals.combiointerfaceresearch.com A number of studies have reported significant anticonvulsant activity in various animal models. For instance, certain thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have demonstrated excellent anticonvulsant activity. mdpi.com In the maximal electroshock (MES) model, some of these compounds were found to be as effective as the reference drug carbamazepine. mdpi.com

Novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have also shown significant anticonvulsant activity in the pentylenetetrazole (PTZ) model, with some derivatives having median effective doses (ED50) that were approximately seven-fold lower than that of the reference drug, ethosuximide. tandfonline.comtandfonline.com

Anticonvulsant Activity of Thiazole Derivatives

| Compound Class/Derivative | Test Model | Observed Activity | Source |

|---|---|---|---|

| Thiazole-bearing 4-thiazolidinones | MES model | Activity comparable to carbamazepine | mdpi.com |

| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | PTZ model | ED50 ≤ 20 mg/kg | tandfonline.comtandfonline.com |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | MES model | ED50 of 13.4 mg/kg | tandfonline.com |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | PTZ model | ED50 of 81.6 mg/kg | tandfonline.com |

Anthelmintic Activity

The anthelmintic potential of thiazole derivatives has been demonstrated in several studies. tsijournals.com A series of 2-amino substituted 4-phenyl thiazole derivatives displayed significant dose-dependent anthelmintic activity against the earthworm Pheritima posthuma, with some compounds showing potency comparable to the standard drug piperazine (B1678402) citrate. tsijournals.comijpsnonline.com The mechanism of action is thought to involve the inhibition of beta-tubulin protein. ijpsnonline.comresearchgate.net

Anthelmintic Activity of Thiazole Derivatives

| Compound | Concentration (mg/mL) | Paralysis Time (min) | Death Time (min) | Source |

|---|---|---|---|---|

| Compound 1b | 5 | 23.12 ± 0.90 | 46.04 ± 1.00 | tsijournals.com |

| Compound 1b | 10 | 14.30 ± 0.90 | 30.46 ± 0.60 | tsijournals.com |

| Compound 1c | 5 | Comparable to Piperazine Citrate | tsijournals.com |

Antiviral Activity (e.g., HIV replication inhibition)

Thiazole-containing compounds have emerged as promising antiviral agents, particularly as inhibitors of HIV replication. A thiazole-5-carboxamide (B1230067) derivative, GPS491, was found to inhibit HIV-1 replication by disrupting viral RNA accumulation, with an IC50 of approximately 0.25 µM. nih.gov Another study on isothiazole (B42339) derivatives identified 3-mercapto-5-phenyl-4-isothiazolecarbonitrile as an inhibitor of both HIV-1 and HIV-2 replication, with EC50 values of 7.8 and 9.7 µg/ml, respectively. nih.govresearchgate.net Furthermore, 2,3-diaryl-1,3-thiazolidin-4-ones have been reported as highly effective inhibitors of HIV-1 replication at nanomolar concentrations, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Anti-HIV Activity of Thiazole Derivatives

| Compound | Virus Strain | Activity (EC50/IC50) | Source |

|---|---|---|---|

| GPS491 (thiazole-5-carboxamide derivative) | HIV-1 | ~0.25 µM (IC50) | nih.gov |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 7.8 µg/ml (EC50) | nih.govresearchgate.net |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | 9.7 µg/ml (EC50) | nih.govresearchgate.net |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 13.6 µg/ml (EC50) | nih.govresearchgate.net |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | 15.2 µg/ml (EC50) | nih.govresearchgate.net |

Metabotropic Glutamate (B1630785) Receptor Ligand Affinity

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, making them a significant target for therapeutic intervention.

A thorough review of published scientific literature reveals a lack of specific data regarding the binding affinity of this compound for any of the metabotropic glutamate receptor subtypes. While derivatives of thiazole and benzonitrile (B105546) have been explored as ligands for mGluRs, such as the mGluR5 negative allosteric modulator 3-fluoro-5-(2-(2-18F-(fluoromethyl)thiazol-4-yl) ethynyl)benzonitrile, no direct experimental values for the affinity (e.g., Ki, IC50) of this compound have been reported. The investigation into its potential interaction with these receptors would require specific binding assays.

Elucidation of Mechanism of Action (General Principles)

The mechanism of action of a compound is fundamental to understanding its pharmacological effects. This typically involves identifying its molecular targets and characterizing the nature of the interaction.

Interaction with Specific Molecular Targets within Cells

The identification of specific molecular targets is a critical step in elucidating a compound's mechanism of action. For a novel compound like this compound, this would involve a series of screening assays against a panel of known biological targets. However, there is currently no publicly available research that identifies specific intracellular molecular targets for this compound.

In the broader context of drug discovery, novel allosteric ligands are being explored to finely regulate glutamate neurotransmission, particularly in the brain, by targeting receptors like the metabotropic glutamate type 5 receptor (mGlu5R). The development of new fluorescent ligands and NanoBRET-based binding assays facilitates the screening for such novel mGlu5R allosteric modulators.

Enzyme Inhibition and Receptor Binding Studies

Enzyme inhibition and receptor binding studies are standard in vitro methods used to quantify the interaction of a compound with its molecular target. These studies provide crucial data such as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for enzymes, and the dissociation constant (Kd) or the affinity (Ki) for receptors.

Currently, there are no published enzyme inhibition or receptor binding studies specifically for this compound. While the broader class of thiazole-containing compounds has been investigated for various biological activities, including the inhibition of enzymes like c-Jun NH2-terminal protein kinase (JNK), specific data for this compound is not available. For instance, the compound AS601245, a 1,3-benzothiazol-2-yl derivative, has been identified as a JNK inhibitor. However, these findings cannot be directly extrapolated to this compound without direct experimental evidence.

Below is a table outlining the types of data that would be generated from such studies, which are currently unavailable for the compound .

| Study Type | Parameter | Description | This compound Data |

| Receptor Binding Assay | Ki (nM) | Inhibitor binding affinity; the concentration of the competing ligand that will bind to half the binding sites at equilibrium. | No data available |

| Kd (nM) | Equilibrium dissociation constant; the concentration of ligand at which half of the ligand binding sites are occupied at equilibrium. | No data available | |

| Enzyme Inhibition Assay | IC50 (µM) | Half-maximal inhibitory concentration; the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. | No data available |

Applications in Materials Science and Organic Synthesis

Materials Science Applications

Candidate for Organic Electronic Materials

While specific studies on 4-(1,3-Thiazol-2-yl)benzonitrile in organic electronic devices are not extensively documented, the inherent properties of its constituent parts suggest its potential as a candidate for such materials. Thiazole-containing compounds are known to be useful in organic electronics due to their electronic and photophysical properties. analis.com.my The combination of an electron-donating thiazole (B1198619) ring with an electron-withdrawing benzonitrile (B105546) group can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The development of novel materials for these technologies often relies on the precise tuning of electronic properties. The structure of this compound offers a platform for such tuning through chemical modification. For instance, the introduction of various substituent groups on either the thiazole or the benzene (B151609) ring could modulate the HOMO/LUMO energy levels, thereby influencing the charge injection, transport, and recombination properties of the material.

Potential Use in Polymers

Thiazole derivatives have been successfully incorporated into the backbone of conjugated polymers for applications in organic solar cells and field-effect transistors. doi.org These polymers often exhibit desirable properties such as high charge carrier mobility and good thermal stability. The nitrile functionality in this compound can also play a crucial role in polymer science. Nitrile groups are known to enhance the thermal stability and solvent resistance of polymers, as well as to influence their electronic properties through strong dipole moments.

Although the direct polymerization of this compound has not been widely reported, its structure suggests that it could be a valuable monomer or a precursor to a monomer for the synthesis of novel polymers. For example, it could be functionalized to enable its incorporation into polymer chains via various polymerization techniques, such as Suzuki or Stille coupling, leading to materials with tailored optoelectronic properties.

Development of New Materials with Specific Electronic Properties

The quest for new materials with specific electronic properties is a driving force in materials science. The unique combination of a five-membered heterocyclic ring and a cyano-substituted aromatic ring in this compound provides a foundation for the design of such materials. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or magnetic properties.

Furthermore, the benzonitrile group can participate in various chemical transformations, allowing for the postsynthetic modification of materials containing this moiety. This could enable the fine-tuning of the material's properties after its initial synthesis, a valuable strategy in the development of functional materials.

Role as a Versatile Reagent and Building Block in Organic Synthesis

In addition to its potential in materials science, this compound is a valuable and versatile building block in the field of organic synthesis. nih.gov Its bifunctional nature, with reactive sites on both the thiazole and benzonitrile components, allows for a wide range of chemical transformations.

Scaffold for the Synthesis of More Complex Heterocyclic Compounds

The thiazole ring is a common motif in many biologically active compounds and functional materials. nih.gov this compound can serve as a starting point or a key intermediate for the synthesis of more elaborate heterocyclic systems. The thiazole ring itself can undergo various reactions, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, to introduce additional functional groups.

Moreover, the nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, each of which can serve as a handle for further synthetic manipulations. This versatility allows for the construction of a diverse library of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of various nitrogen-containing heterocycles often utilizes nitrile-containing precursors. nih.govgoogle.com

Facilitating the Construction of Diverse Molecular Architectures

The rigid structure of the thiazole ring and the linear geometry of the nitrile group make this compound an excellent component for the construction of well-defined molecular architectures. This is particularly relevant in the fields of supramolecular chemistry and crystal engineering, where the predictable arrangement of molecules is crucial for the design of functional materials.

The ability of the nitrile group to participate in hydrogen bonding and other non-covalent interactions, combined with the potential for π-π stacking interactions involving the aromatic rings, allows for the self-assembly of this molecule into ordered structures. By strategically modifying the molecule with other functional groups, it is possible to direct the assembly process to create specific and complex molecular architectures with tailored properties.

Utility in Click Chemistry Reactions with Modified Analogs

The core structure of this compound, featuring a reactive nitrile group and an aromatic phenyl-thiazole scaffold, presents significant opportunities for its application in click chemistry through the generation of modified analogs. Click chemistry, a concept introduced by K. B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but other transformations, including certain 1,3-dipolar cycloadditions, also fit the criteria. nih.govwikipedia.org The utility of this compound in this domain is primarily realized by modifying it to incorporate functionalities that can readily participate in these efficient reactions.

Conversion of the Nitrile Group to a Tetrazole

A significant application of the nitrile functionality within the parent compound is its conversion into a 5-substituted-1H-tetrazole. This transformation is achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. organic-chemistry.orgyoutube.com This reaction is often catalyzed by a Lewis or Brønsted acid and is considered a prime example of a click reaction due to its efficiency, high conversion rate, and the formation of a stable, aromatic heterocyclic product. organic-chemistry.orgyoutube.com The resulting tetrazole ring is a well-known bioisostere for a carboxylic acid group, which can be crucial in the development of new therapeutic agents. youtube.com The formation of the tetrazole ring from the nitrile is a powerful driving force for this reaction, leading to a stable product that can be readily isolated. youtube.com

The general scheme for this click reaction involves the activation of the nitrile by an acid, followed by nucleophilic attack from the azide anion and subsequent ring closure to form the aromatic tetrazole. youtube.com

Table 1: Click Chemistry via Nitrile Modification

| Parent Compound | Reactant | Click Reaction Type | Modified Analog (Product) |

|---|

This modification highlights a direct pathway where this compound serves as a key precursor for creating more complex heterocyclic systems via a click chemistry approach.

Azide and Alkyne Analogs in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The quintessential click reaction, the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne, is most effectively catalyzed by copper(I), leading exclusively to the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.org This reaction's robustness, specificity, and biocompatibility have made it a staple in drug discovery, bioconjugation, and materials science. nih.govresearchgate.net

Modified analogs of this compound, where an azide or an alkyne functionality is introduced onto the phenyl ring, can be designed to readily participate in CuAAC reactions. While direct synthesis and reaction of these specific analogs are not extensively detailed in the provided context, the principle is well-established with closely related structures. For instance, research on 2-(azidophenyl)benzothiazole derivatives demonstrates their successful use in 1,3-dipolar cycloaddition reactions with alkynes. This provides a strong precedent for the potential of an azide-modified analog, such as 2-(4-azidophenyl)-1,3-thiazole , to act as a building block in CuAAC.

Similarly, an alkyne-functionalized analog, such as 2-(4-ethynylphenyl)-1,3-thiazole , could be synthesized and reacted with a wide array of organic azides to generate novel triazole-thiazole hybrid molecules. The triazole ring formed in this reaction is not merely a linker but is a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond. nih.gov

Table 2: Potential Click Chemistry Reactions with Phenyl-Modified Analogs

| Modified Analog | Reactant Type | Click Reaction Type | Resulting Structure |

|---|---|---|---|

| 2-(4-Azidophenyl)-1,3-thiazole | Terminal Alkyne (R-C≡CH) | CuAAC | 2-(4-(4-R-1H-1,2,3-Triazol-1-yl)phenyl)-1,3-thiazole |

The synthesis of these azide or alkyne precursors would typically involve standard organic transformations starting from a functionalized aniline (B41778) or a halogenated phenylthiazole derivative. Once synthesized, these analogs become versatile components for modular synthesis, allowing the "clicking" of the thiazole-containing fragment onto a diverse range of molecules, including biomolecules, polymers, or other complex organic structures. nih.govmdpi.com

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Routes

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of thiazole (B1198619) derivatives.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and product consistency, representing a promising avenue for the large-scale production of 4-(1,3-Thiazol-2-yl)benzonitrile.

Biocatalysis: The use of enzymes as catalysts can lead to highly selective and environmentally friendly synthetic routes.

Green Solvents and Catalysts: Research into the use of water, supercritical fluids, or ionic liquids as reaction media, coupled with the development of reusable and non-toxic catalysts, will be crucial. For instance, the use of glycerol as a green solvent has been reported for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst, offering a potential eco-friendly route. smolecule.com

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields |

| Flow Chemistry | Improved safety, scalability, and consistency |

| Biocatalysis | High selectivity, environmentally friendly |

| Green Solvents/Catalysts | Reduced hazardous waste, reusability |

Rational Design and Synthesis of Analogs with Improved Potency, Selectivity, and Bioavailability

The rational design of analogs based on the this compound scaffold is a critical step in optimizing its biological activity for therapeutic applications. This involves a deep understanding of its structure-activity relationships (SAR).

Future directions in this area will involve:

Improving Potency and Selectivity: Systematic modifications of the benzonitrile (B105546) and thiazole rings with various substituents can lead to analogs with enhanced potency and selectivity towards specific biological targets, such as protein kinases. nih.govnih.gov The introduction of different functional groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity and interaction with target proteins.

Enhancing Bioavailability: Poor oral bioavailability can be a significant hurdle in drug development. Strategies to improve this include the synthesis of prodrugs or the modification of the molecule to enhance its solubility and metabolic stability. Studies on related thiazole derivatives have shown that reducing the number of hydrogen bonding sites can improve oral bioavailability. nih.gov

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how different structural features of the analogs influence their biological activity. This knowledge is crucial for the design of more effective and safer therapeutic agents.

In-Depth Mechanistic Investigations of Observed Biological Activities

While various thiazole derivatives have shown promising biological activities, a thorough understanding of the underlying mechanisms of action for this compound and its analogs is often lacking.

Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of this compound is a primary challenge. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose. For some thiazole derivatives, multi-target profiles have been identified, suggesting a complex mechanism of action. ebi.ac.uk

Elucidation of Signaling Pathways: Once the targets are identified, it is crucial to investigate how the compound modulates the relevant signaling pathways. This can involve a variety of cell-based assays and molecular biology techniques.

Proteomic Profiling: Analyzing changes in the proteome of cells treated with the compound can provide valuable insights into its mechanism of action and potential off-target effects. nih.govnih.govmdpi.complos.org

Integration of Advanced Computational Modeling with Experimental Validation

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery and materials science.

Key aspects of this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel analogs based on their physicochemical properties, guiding the synthesis of more potent compounds. nih.govnih.govijpsr.com

Molecular Docking: This technique can predict the binding mode of this compound and its analogs to their target proteins, providing insights into the key interactions that determine binding affinity. nih.govijpsr.complos.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein interactions, helping to understand the stability of the complex and the role of conformational changes in binding. plos.orgnih.govnih.govscispace.com

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize candidates with favorable pharmacokinetic profiles. researchgate.net

Experimental Validation: It is crucial to experimentally validate the predictions from computational models through synthesis and biological testing of the designed compounds.

| Computational Method | Application |

| QSAR | Predict biological activity of new analogs |

| Molecular Docking | Predict binding modes to target proteins |

| Molecular Dynamics | Simulate dynamic ligand-protein interactions |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles |

Expanding Applications in Emerging Fields Beyond Traditional Medicinal Chemistry

The unique electronic and structural properties of the this compound scaffold suggest its potential for applications beyond medicinal chemistry.

Future research could explore its utility in:

Materials Science: Thiazole-containing compounds have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their semiconductor properties. nih.govsemanticscholar.org The benzonitrile moiety can further modulate the electronic properties of such materials. nih.gov

Agrochemicals: Thiazole derivatives have shown promise in the development of new pesticides and herbicides. researchgate.netnih.gov The exploration of this compound analogs in this area could lead to the discovery of novel crop protection agents.

Chemical Probes and Biosensors: The thiazole moiety can act as a fluorophore, and its properties can be tuned by substitution. This opens up the possibility of developing fluorescent probes and biosensors based on the this compound framework for the detection of specific analytes or for cellular imaging.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-Thiazol-2-yl)benzonitrile, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves condensation reactions between substituted benzaldehydes and thiazole derivatives. For example, refluxing 4-aminotriazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid (4–6 hours) under inert conditions, followed by solvent evaporation and purification via column chromatography (e.g., n-pentane:EtOAc gradients). Yield optimization includes controlling stoichiometry, reaction time, and temperature .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology : Use ¹H NMR (e.g., DMSO-d₆, 500 MHz) to identify proton environments (e.g., aromatic protons at δ 8.15–8.17 ppm). Mass spectrometry (EI, 70 eV) confirms molecular ions (e.g., m/z 277 [M+1]). TLC with KMnO₄ staining monitors reaction progress, while elemental analysis validates stoichiometry (C, H, N, S) .

Q. How is purity ensured during the synthesis of this compound?

- Methodology : Post-synthesis purification via flash chromatography (e.g., n-pentane:EtOAc = 20:1) removes impurities. Elemental analysis (e.g., %C: 47.81 vs. 47.92 observed) and melting point determination (e.g., 183°C) confirm purity .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular structure of this compound derivatives?

- Methodology : Grow single crystals via slow evaporation. Collect diffraction data (Cu-Kα radiation, 298 K) and refine structures using SHELX software (e.g., SHELXL for small-molecule refinement). Key metrics: R factor <0.036, wR <0.100, and mean C–C bond length deviation ≤0.002 Å .

Q. How can this compound derivatives be evaluated as PET ligands for neurological targets?

- Methodology : Radiolabel with ¹⁸F or ¹¹C via nucleophilic substitution. Assess binding affinity in vitro (e.g., mGluR5 receptor assays) and validate in vivo using preclinical PET imaging. Compare with analogs like [¹⁸F]FPEB for target selectivity .

Q. What methods are used to analyze the biological activity of thiazole-containing benzonitrile derivatives?

- Methodology : Synthesize analogs (e.g., nitro or methoxy substitutions) via triazole-benzaldehyde condensation. Test in vitro against disease-relevant targets (e.g., enzymes or cancer cell lines). Structural modifications (e.g., chromenone cores) enhance bioactivity .

Q. What strategies mitigate challenges in synthesizing hygroscopic intermediates of this compound?

- Methodology : Use anhydrous solvents (e.g., absolute ethanol) and inert atmospheres (N₂/Ar) during alkylation. Purify intermediates immediately via flash chromatography to prevent hydrolysis. Monitor reactivity via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.